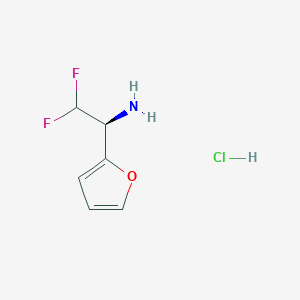

![molecular formula C14H20Cl2N4O B2878043 1-[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine dihydrochloride CAS No. 1171316-30-5](/img/structure/B2878043.png)

1-[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

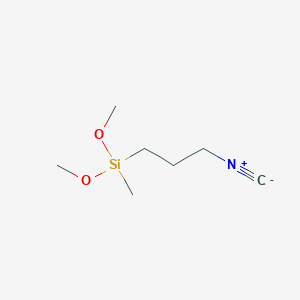

“1-[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine dihydrochloride” is a biochemical used for proteomics research . It is a compound that contains a heterocyclic scaffold with nitrogen and oxygen as heteroatoms in its structure . The molecular formula of this compound is C14H18N4O•2HCl .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, which is a key component of the compound, has been a subject of interest in drug discovery due to their versatility . Several research groups have synthesized diversely substituted 1,2,4-oxadiazoles as anti-infective agents . The synthesis of these compounds often involves annulation reactions, followed by desulfurization/intramolecular rearrangement .Molecular Structure Analysis

The molecular structure of “this compound” consists of a 1,2,4-oxadiazole ring attached to a phenyl group and an ethylpiperazine group . Oxadiazoles, being five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms, possess hydrogen bond acceptor properties .Chemical Reactions Analysis

The chemical reactions involving 1,2,4-oxadiazoles are diverse and can lead to various substituted derivatives . For instance, 1,2,4-oxadiazoles can be selectively methylated in the presence of excess iodomethane, leading to the formation of 2-methyl-1,2,4-oxadiazolium iodides .Scientific Research Applications

Synthesis and Characterization

- The synthesis of novel derivatives involving 1,2,4-oxadiazole, such as 1-[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine dihydrochloride, often involves complex reactions and is a significant area of study in organic chemistry. These compounds are typically characterized using techniques like UV, FT-IR, 1H-NMR, and MS spectral studies (Sharma, Kumar, & Pathak, 2014).

Biological Evaluation

- Many 1,2,4-oxadiazole derivatives, including those related to this compound, have been evaluated for their potential antibacterial, antifungal, and anticancer activities. Compounds with such structures have shown significant activity against various pathogens and human cancer cell lines (Sharma, Kumar, & Pathak, 2014; Foks et al., 2004).

Antimicrobial Activities

- Synthesized 1,2,4-oxadiazole derivatives, akin to this compound, have been tested for antimicrobial activities. Some of these compounds have shown good or moderate activities against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Bektaş et al., 2007).

Antidepressant and Antianxiety Activities

- Research involving the synthesis of novel piperazine derivatives, similar to this compound, has explored their antidepressant and antianxiety activities. These studies indicate the potential of such compounds in the treatment of mental health disorders (Kumar et al., 2017).

Anticonvulsant Activity

- Some 1,2,4-oxadiazole derivatives, which are structurally related to this compound, have been tested for anticonvulsant activity. These studies show that certain compounds in this class have promising anticonvulsant properties, comparable to standard drugs like phenytoin (Harish et al., 2013).

Future Directions

The future directions in the research of 1,2,4-oxadiazoles, including “1-[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine dihydrochloride”, involve further refinement of these compounds as anti-infective agents . The demand for new hybrid drugs acting against resistant microorganisms has necessitated the design of new chemical entities . The use of microwave irradiation in the synthesis of these compounds has shown several advantages, including short reaction time, high yields, and simple purification .

Mechanism of Action

Target of Action

activities . Therefore, it is plausible that this compound may also target similar biological entities.

Mode of Action

Oxadiazoles possess hydrogen bond acceptor properties , which could potentially influence their interaction with biological targets

Biochemical Pathways

Given the anti-infective activities of related 1,2,4-oxadiazole compounds , it is plausible that this compound may interfere with the biochemical pathways of infectious agents, leading to their inhibition.

Result of Action

Given the anti-infective activities of related 1,2,4-oxadiazole compounds , it is plausible that this compound may exert similar effects.

properties

IUPAC Name |

3-phenyl-5-(1-piperazin-1-ylethyl)-1,2,4-oxadiazole;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O.2ClH/c1-11(18-9-7-15-8-10-18)14-16-13(17-19-14)12-5-3-2-4-6-12;;/h2-6,11,15H,7-10H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVRSYAOCIXIYPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC(=NO1)C2=CC=CC=C2)N3CCNCC3.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20Cl2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2877964.png)

![1-(2-Methoxyethyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea](/img/structure/B2877967.png)

![1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-(naphthalen-1-ylmethyl)urea](/img/structure/B2877969.png)

![ethyl 2-({(2E)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enoyl}amino)-4-phenylthiophene-3-carboxylate](/img/structure/B2877972.png)

![Ethyl 6-benzyl-2-(2,4-dichlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2877978.png)

![8-Carboxy-2-phenyl[1,3]thiazolo[3,2-a]pyridin-4-ium-3-olate](/img/structure/B2877979.png)

![2-Ethyl-1-[(2-nitrophenyl)sulfonyl]piperidine](/img/structure/B2877982.png)